

2-propylcyclobutanone CAS number 34995-23-8

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Compound of Interest

Compound Name: 2-Propylcyclobutanone

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An In-depth Technical Guide to **2-Propylcyclobutanone** (CAS: 34995-23-8)

Foreword

Cyclobutane derivatives, with their inherent ring strain, are not merely chemical curiosities but potent intermediates in the landscape of modern organic synthesis.[1] This strained four-membered ring system offers a unique platform for stereocontrolled transformations, ring expansions, and the construction of complex molecular architectures. Within this class, **2-propylcyclobutanone** (CAS No. 34995-23-8) emerges as a valuable building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **2-propylcyclobutanone**, from its fundamental properties and synthesis to its analytical characterization and potential applications. As a senior application scientist, the aim is not just to present data, but to provide a causal understanding of the methodologies and the strategic considerations essential for leveraging this compound's synthetic potential.

Core Molecular Profile and Physicochemical Properties

2-Propylcyclobutanone is a substituted cyclic ketone.[2] The presence of the carbonyl group within the strained cyclobutane ring dictates its chemical reactivity, while the 2-propyl substituent provides a non-polar alkyl chain that influences its physical properties and offers a site for further functionalization.

Key Physicochemical Data

The fundamental properties of **2-propylcyclobutanone** are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

Property	Value	Source
CAS Number	34995-23-8	[3] [4] [5] [6]
Molecular Formula	C ₇ H ₁₂ O	[3] [4] [6]
Molecular Weight	112.17 g/mol	[3] [4]
Boiling Point	73-75 °C (at 100 Torr)	[5] [7]
Density	0.922 ± 0.06 g/cm ³ (Predicted)	[5] [7]
IUPAC Name	2-propylcyclobutan-1-one	[3]
Synonyms	Cyclobutanone, 2-propyl-	[5]

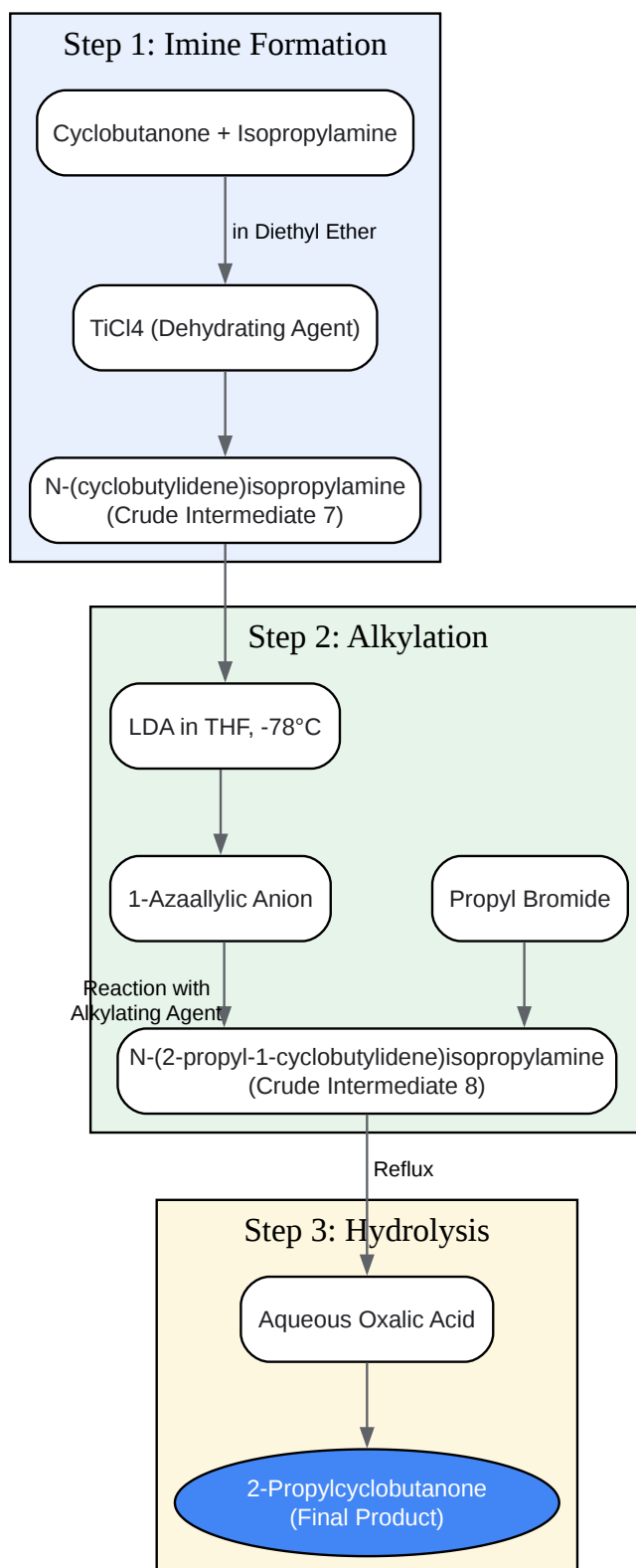
Strategic Synthesis of 2-Alkylcyclobutanones

The direct synthesis of **2-propylcyclobutanone** is not extensively documented in isolation; however, a highly efficient and generalizable strategy for the synthesis of 2-alkylated cyclobutanones has been established. This method proceeds via the alkylation of a cyclobutanone imine, a robust approach that offers high yields and avoids the challenges associated with direct enolate alkylation of the parent ketone.[\[8\]](#)

The causality behind this choice of strategy is rooted in controlling the regioselectivity of the alkylation. Direct alkylation of cyclobutanone can lead to issues with self-condensation and over-alkylation. Converting the ketone to an imine, such as N-(cyclobutylidene)isopropylamine, passivates the carbonyl group to self-condensation while facilitating clean deprotonation at the α -carbon to form a stable 1-azaallylic anion. This anion then serves as a potent nucleophile for reaction with alkyl halides.

Synthetic Workflow Diagram

The following diagram illustrates the three-step, one-pot synthesis of 2-alkylcyclobutanones.



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Caption: One-pot synthesis of **2-propylcyclobutanone**.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 2-alkylcyclobutanones and provides a self-validating system for achieving the target compound in high yield (typically 70-80%).^[8]

Materials:

- Cyclobutanone (1.0 equiv)
- Isopropylamine (3.5 equiv)
- Titanium(IV) chloride (1.0 equiv)
- Anhydrous diethyl ether
- Lithium diisopropylamide (LDA) solution in THF (1.1 equiv)
- Propyl bromide (1.2 equiv)
- Aqueous oxalic acid solution (e.g., 2M)
- Standard glassware for inert atmosphere synthesis

Procedure:

- Imine Formation:
 - To a stirred solution of isopropylamine (3.5 equiv) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add titanium(IV) chloride (1.0 equiv) dropwise at 0 °C. The formation of a yellow precipitate is expected.
 - Add cyclobutanone (1.0 equiv) to the mixture and allow the reaction to warm to room temperature, stirring for 4-6 hours. This step converts the ketone to the corresponding N-(cyclobutylidene)isopropylamine. The reaction progress can be monitored by TLC or GC-MS. This intermediate is used directly without purification.^[8]
- Deprotonation and Alkylation:

- In a separate flask, cool a solution of the crude imine from the previous step in anhydrous THF to -78 °C (dry ice/acetone bath).
- Slowly add a solution of LDA (1.1 equiv) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 1-azaallylic anion.
- Add propyl bromide (1.2 equiv) to the anion solution at -78 °C. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.
- Hydrolysis and Isolation:
 - To the reaction mixture containing the crude alkylated imine, add an aqueous solution of oxalic acid.
 - Heat the two-phase system to reflux for 2-3 hours. The oxalic acid facilitates the hydrolysis of the imine back to the ketone.[8]
 - After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (2x).
 - Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2-propylcyclobutanone**.

Analytical Characterization Workflow

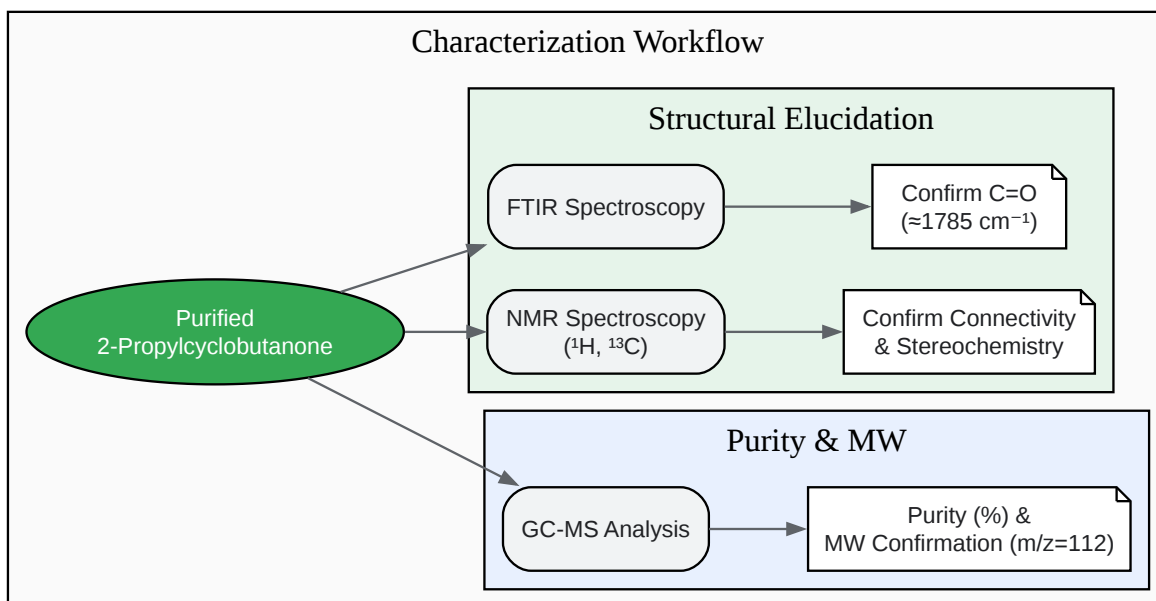
Rigorous analytical confirmation is paramount to verify the identity, purity, and structure of the synthesized **2-propylcyclobutanone**. A multi-technique approach ensures comprehensive characterization.

Standard Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing purity and confirming the molecular weight of volatile compounds like **2-propylcyclobutanone**. [9] The gas chromatograph separates the target compound from any residual starting materials or byproducts, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and a characteristic fragmentation pattern.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for unambiguous structure elucidation.
 - ^1H NMR: Will show distinct signals for the propyl chain protons (triplet, sextet, triplet) and the protons on the cyclobutane ring, with chemical shifts and coupling patterns confirming their relative positions.
 - ^{13}C NMR: Will show a characteristic signal for the carbonyl carbon (typically >200 ppm) and unique signals for each of the other six carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: Provides functional group information. A strong, sharp absorption band in the region of $1780\text{--}1800\text{ cm}^{-1}$ is characteristic of the C=O stretch in a strained cyclobutanone ring.

Analytical Workflow Diagram



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Caption: Analytical workflow for compound validation.

Protocol: GC-MS Analysis for Purity Assessment

This protocol provides a general framework for the analysis of **2-propylcyclobutanone**.

Instrumentation & Conditions:

- GC System: Agilent GC or equivalent with a capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
- Inlet: Split/splitless injector, 250 °C, split ratio 50:1.
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 min.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 min at 250 °C.
- MS System: Quadrupole mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan m/z 40-300.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **2-propylcyclobutanone** (approx. 1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.
- Injection: Inject 1 μ L of the sample solution into the GC.
- Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
- Data Analysis:
 - Integrate the peak corresponding to **2-propylcyclobutanone** in the TIC to determine its retention time and calculate the purity as a percentage of the total integrated area.

- Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M^+) at $m/z = 112$. Examine the fragmentation pattern for characteristic losses (e.g., loss of the propyl group).

Reactivity and Applications in Drug Development

The synthetic utility of **2-propylcyclobutanone** is derived from the reactivity of its strained ketone core.^[1] This makes it a valuable intermediate for constructing more complex molecules, a key consideration in drug discovery and development.^{[2][6]}

- **Ring Expansion:** Cyclobutanones are classic precursors for ring expansion reactions (e.g., Baeyer-Villiger oxidation to form lactones, or diazomethane insertion to form cyclopentanones), providing stereocontrolled access to five-membered ring systems.
- **Nucleophilic Addition:** The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (Grignard, organolithium) to form tertiary alcohols. These can then serve as handles for further transformations.
- **Photochemistry:** The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a cornerstone of cyclobutane chemistry for forming oxetane rings.^{[10][11]} While this is typically used to form cyclobutanes, the carbonyl of **2-propylcyclobutanone** itself can potentially participate in other photochemical transformations.
- **As a Bioactive Marker:** While not a direct drug development application, the formation of 2-alkylcyclobutanones from the irradiation of food containing triglycerides is a well-established field.^{[13][14]} Compounds like 2-dodecylcyclobutanone are used as unique markers to identify irradiated foodstuffs.^[14] This highlights the stability and unique chemical signature of this class of molecules, a property that can be valuable in designing stable molecular scaffolds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-propylcyclobutanone** is not widely available, safe handling procedures can be extrapolated from data on similar volatile ketones like cyclobutanone and methyl ethyl ketone.^{[15][16][17][18]}

- General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16]
- Fire Hazards: The compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[17][18] Use spark-proof tools and ground all equipment to prevent static discharge.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]

Conclusion

2-Propylcyclobutanone, CAS 34995-23-8, represents a versatile and synthetically valuable intermediate. Its strained four-membered ring provides a gateway to a variety of molecular scaffolds through well-understood chemical transformations. The reliable one-pot synthesis via imine alkylation makes it readily accessible for research and development purposes. Coupled with robust analytical methodologies for its characterization, **2-propylcyclobutanone** stands as a potent tool for chemists and drug development professionals seeking to build molecular complexity and explore novel chemical space.

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